molecular formula C6H3NO2 B12363590 CID 77519955

CID 77519955

Cat. No.: B12363590
M. Wt: 121.09 g/mol
InChI Key: WOGZVBWJGJPSOA-UHFFFAOYSA-N
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Description

CID 77519955 is a compound registered in the PubChem database under the unique identifier 77519955 . Based on general practices in cheminformatics, this compound likely represents a small organic or organometallic compound, characterized using techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation, as inferred from methodologies applied to similar compounds in the evidence .

Key physicochemical properties (e.g., molecular weight, solubility, logP) and spectral data (e.g., mass spectrum) are typically required for PubChem entries . However, specific experimental details for this compound are unavailable in the provided sources.

Properties

Molecular Formula

C6H3NO2

Molecular Weight

121.09 g/mol

InChI

InChI=1S/C6H3NO2/c8-4-5-1-2-6(9)7-3-5/h1-3H

InChI Key

WOGZVBWJGJPSOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=CC1=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-diazabicyclo[5.4.0]undec-7-ene is typically synthesized through the reaction of adipaldehyde with 1,3-diaminopropane. The reaction involves the formation of a bicyclic structure through a series of condensation and cyclization steps .

Industrial Production Methods

Commercially, 1,8-diazabicyclo[5.4.0]undec-7-ene is produced synthetically. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the formation of the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1,8-diazabicyclo[5.4.0]undec-7-ene undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,8-diazabicyclo[5.4.0]undec-7-ene has a wide range of applications in scientific research:

Mechanism of Action

1,8-diazabicyclo[5.4.0]undec-7-ene exerts its effects primarily through its basicity and ability to act as a ligand. It protonates at the imine nitrogen, and Lewis acids attach to the same nitrogen. This dual functionality allows it to act as a catalyst and a complexing agent in various reactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound (Hypothetical) Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313) 1-(2-Methoxy-4-nitrophenyl)piperazine (CID 57416287)
Molecular Formula Not provided C₃₄H₅₄N₄O₇ C₆H₅BBrClO₂ C₇H₁₄N₂O
Molecular Weight Not provided 642.83 g/mol 235.27 g/mol 142.20 g/mol
Synthesis Method Likely involves distillation Natural product isolation Suzuki-Miyaura coupling Nucleophilic substitution
Key Applications Unspecified Toxin research Cross-coupling reactions Pharmaceutical intermediates
LogP (Predicted) Not available 4.2 (hydrophobic) 2.15 (XLOGP3) 0.03 (consensus)
Bioavailability Uncharacterized Low (high molecular weight) Moderate (TPSA = 40.46 Ų) High (solubility = 86.7 mg/ml)

Key Observations

Structural Diversity :

  • This compound may belong to a distinct chemical class compared to oscillatoxin derivatives (e.g., CID 101283546), which are macrocyclic polyketides with high molecular weights . In contrast, boronic acids (CID 53216313) and piperazine derivatives (CID 57416287) are smaller synthetic compounds optimized for drug discovery or catalytic applications .

Synthetic Accessibility :

  • While oscillatoxins require complex biosynthesis or extraction , this compound might be synthesized via vacuum distillation or chromatographic fractionation, as suggested by methods in . This aligns with industrial practices for purifying volatile or thermally stable compounds.

Physicochemical Properties :

  • The hypothetical LogP of this compound could resemble boronic acids (LogP ~2.15) if it contains aromatic or halogenated groups . However, its solubility profile remains speculative without experimental data.

Functional Relevance: Unlike oscillatoxins (toxins) or piperazines (pharmaceutical intermediates), this compound’s applications are undefined. Cross-referencing with PubChem’s annotation pipelines or spectral libraries, as described in , would clarify its biological or industrial roles .

Q & A

Q. What criteria determine the inclusion of this compound data in high-impact journals?

  • Methodological Answer : Emphasize novelty (e.g., novel synthetic routes, mechanistic insights). Align with journal scope (e.g., Journal of Medicinal Chemistry for bioactivity studies). Address reviewer critiques on statistical rigor and reproducibility pre-submission .

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